molecular formula C11H15F2N5 B11759394 1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11759394
M. Wt: 255.27 g/mol
InChI Key: GKACDPMQXSUYGJ-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a difluoroethyl group and a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methylpropylamine
  • **2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethanol

Uniqueness

1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of both difluoroethyl and pyrazolyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-8-9(4-15-17(8)2)3-14-10-5-16-18(6-10)7-11(12)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

GKACDPMQXSUYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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